molecular formula C6H10F3NO2S B3018966 (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine CAS No. 2001025-85-8

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B3018966
CAS No.: 2001025-85-8
M. Wt: 217.21
InChI Key: AYYBWLVVSJHYRW-RFZPGFLSSA-N
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Description

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine (CAS 1909294-51-4) is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery. This compound features two key functional groups: a methylsulfonyl group and a trifluoromethyl group, both positioned with defined (3S,4S) stereochemistry on a saturated pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in pharmaceuticals, valued for its saturation and three-dimensionality, which allow for extensive exploration of pharmacophore space and often contribute to improved solubility and target selectivity . The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in lead optimization. This group can profoundly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through electrostatic interactions . The methylsulfonyl group is a strong electron-withdrawing moiety that can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. As a result, this compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Researchers can utilize this chiral scaffold in the design of potential enzyme inhibitors, receptor modulators, and other therapeutic agents. Its specific stereochemistry is critical, as different enantiomers can exhibit vastly different biological profiles due to the enantioselective nature of protein targets . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBWLVVSJHYRW-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl and trifluoromethyl groups.

    Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Bioactivity :

  • The target compound’s methylsulfonyl and trifluoromethyl groups confer higher lipophilicity (logP ~1.5–2.0 estimated) compared to polar analogs like Radicamine A (logP ~-1.5), which contains multiple hydroxyl groups. This enhances membrane permeability but may reduce aqueous solubility .
  • Radicamine A’s hydroxyl-rich structure enables hydrogen bonding with α-glucosidase, critical for its inhibitory activity. In contrast, the electron-withdrawing -SO₂CH₃ and -CF₃ groups in the target compound may favor interactions with hydrophobic enzyme pockets or act as leaving groups in prodrug designs .

Role of Trifluoromethyl (-CF₃): The -CF₃ group in the target compound and 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl enhances metabolic stability.

Stereochemical Impact :

  • The (3S,4S) configuration ensures spatial alignment of substituents for target binding. For example, (3S,4S)-3-Fluoro-4-methoxypyrrolidine HCl’s fluorine and methoxy groups occupy positions analogous to the target’s -SO₂CH₃ and -CF₃, suggesting shared utility in enantioselective synthesis .

Biological Activity

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine, commonly referred to as sulfoxaflor, is a chiral compound with significant biological activity. Its unique structure features a methylsulfonyl group and a trifluoromethyl group attached to a pyrrolidine ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of sulfoxides or sulfones, depending on the conditions used. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins and enzymes.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, influencing the activity of target molecules. This interaction can modulate various biological processes, making it a valuable tool in biochemical research.

Biological Activity Overview

Activity Description
Enzyme Interaction The compound is used in studies involving enzyme interactions and metabolic pathways.
Neuroprotective Effects Research indicates potential neuroprotective effects through modulation of inflammatory pathways.
Inhibition of Pathways It may inhibit specific signaling pathways involved in inflammation and cell death .

Case Studies and Research Findings

  • Inflammation Modulation : In a study examining the role of NLRP3 inflammasome activation in neuroinflammation, compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokine release. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary research shows that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
  • Toxicological Studies : Toxicological assessments indicate that while this compound has beneficial effects at certain concentrations, higher doses may lead to skin and eye irritation, emphasizing the need for careful handling in laboratory settings .

Comparison with Similar Compounds

The following table compares this compound with similar compounds:

Compound Key Features Biological Activity
(3S,4S)-4-Methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinecarboxylic acidContains a pyridine moiety; potential anti-inflammatory effectsModulates immune response
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamideDimethyl substitution enhances solubilityAntimicrobial activity
(3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acidEthoxy group increases lipophilicityNeuroprotective effects

Q & A

Q. What key physicochemical properties of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine are critical for experimental design?

Answer: Key properties include:

  • Hydrogen bond donors/acceptors : 1 donor and 6 acceptors, influencing solubility and intermolecular interactions in solvent systems .
  • Rotatable bonds : 3, indicating conformational flexibility relevant to receptor binding or crystallization .
  • Topological polar surface area (TPSA) : 49.4 Ų, predicting membrane permeability in biological assays .
  • XlogP : 3.3, suggesting moderate lipophilicity for partitioning in biphasic reactions or chromatographic separations .

Methodological considerations : Use computational tools (e.g., Schrödinger’s QikProp) to predict solubility and stability under varying pH or temperature. Validate experimentally via HPLC with polar/non-polar columns.

Q. What synthetic strategies are reported for pyrrolidine derivatives with trifluoromethyl and sulfonyl groups?

Answer:

  • Chiral synthesis : Utilize enantioselective catalysis (e.g., asymmetric hydrogenation) to establish (3S,4S) stereochemistry, as seen in similar piperidine derivatives .
  • Sulfonylation : Introduce methylsulfonyl groups via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions .
  • Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu complexes for regioselective installation .

Validation : Confirm stereochemical integrity via chiral HPLC (e.g., Chiralpak IA column) and compare optical rotation with literature standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural or activity data for this compound?

Answer:

  • Crystallographic validation : Perform single-crystal X-ray diffraction (SC-XRD) to unambiguously assign stereochemistry, as demonstrated for structurally analogous thiazolo-pyrrolo-pyrrole derivatives .
  • Biological assay standardization : Replicate activity studies (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) to minimize variability, referencing marine-derived alkaloid protocols .
  • Data reconciliation : Cross-reference computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives/negatives .

Q. What advanced methodologies are recommended for analyzing chiral purity and stability?

Answer:

  • Dynamic kinetic resolution (DKR) : Optimize reaction conditions (e.g., Ru-based catalysts) to maintain enantiomeric excess (>99%) during scale-up .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use Arrhenius modeling to predict shelf-life .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular dynamics (MD) simulations : Study interactions with biological targets (e.g., kinases) using AMBER or GROMACS, focusing on sulfonyl-Trp π-stacking and CF₃ hydrophobic effects .
  • QSAR modeling : Correlate XlogP and TPSA with cytotoxicity data from marine sponge alkaloids to predict toxicity thresholds .

Q. What precautions are critical when handling reactive intermediates during synthesis?

Answer:

  • Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., trifluoromethylation) .
  • Waste management : Segregate sulfur-containing byproducts (e.g., methylsulfonyl chloride derivatives) and neutralize with 10% NaOH before disposal .

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